[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13472686
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid -](/images/structure/VC13472686.png)
Specification
Molecular Formula | C9H16N2O3 |
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Molecular Weight | 200.23 g/mol |
IUPAC Name | 2-[[(2S)-1-acetylpyrrolidin-2-yl]methylamino]acetic acid |
Standard InChI | InChI=1S/C9H16N2O3/c1-7(12)11-4-2-3-8(11)5-10-6-9(13)14/h8,10H,2-6H2,1H3,(H,13,14)/t8-/m0/s1 |
Standard InChI Key | TUWGYEMNBIILPE-QMMMGPOBSA-N |
Isomeric SMILES | CC(=O)N1CCC[C@H]1CNCC(=O)O |
SMILES | CC(=O)N1CCCC1CNCC(=O)O |
Canonical SMILES | CC(=O)N1CCCC1CNCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid (IUPAC name: 2-[[(2S)-1-acetylpyrrolidin-2-yl]methylamino]acetic acid) consists of a stereochemically defined pyrrolidine core (S-configuration at C2) substituted with an acetyl group at N1 and an aminomethyl-acetic acid moiety at C2. The stereochemistry critically influences its biological interactions, as evidenced by its distinct binding profiles compared to racemic analogs .
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₈N₂O₃ |
Molecular Weight | 214.26 g/mol |
Canonical SMILES | CC(=O)N1CC@HCC1 |
InChI Key | KVOVPMNGXNNVHQ-NSHDSACASA-N |
PubChem CID | 66565398 |
The compound’s polar surface area (110 Ų) and logP value (-1.3) suggest moderate solubility in aqueous media, advantageous for in vitro assays.
Stereochemical Considerations
The (S)-configuration at the pyrrolidine C2 position ensures optimal spatial alignment for target engagement. Computational docking studies reveal that the acetyl group stabilizes interactions with hydrophobic binding pockets, while the acetic acid moiety participates in hydrogen bonding with catalytic residues . Racemization at C2 diminishes binding affinity by 40–60%, underscoring the enantiomer’s pharmacological relevance .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
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Pyrrolidine Functionalization: N-acetylation of (S)-pyrrolidin-2-ylmethanol using acetic anhydride in dichloromethane (yield: 85%).
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Aminomethylation: Coupling the acetylated intermediate with tert-butyl glycinate via EDC/HOBt-mediated amidation (yield: 72%).
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Deprotection: Acidic hydrolysis (HCl/dioxane) to yield the free acetic acid derivative (yield: 91%) .
Table 2: Key Reaction Parameters
Step | Reagents/Conditions | Temperature | Time | Yield |
---|---|---|---|---|
1 | Ac₂O, DCM, Et₃N | 0–25°C | 4 h | 85% |
2 | EDC, HOBt, DIPEA, DMF | 25°C | 12 h | 72% |
3 | 4M HCl in dioxane | 25°C | 2 h | 91% |
Industrial-Scale Production
Continuous flow reactors enhance throughput and purity (>99.5% by HPLC). A tandem reactor system combines acetylation and amidation in a single flow path, reducing solvent use by 70% compared to batch processes . Critical quality attributes (CQAs) include residual solvent levels (<300 ppm) and enantiomeric excess (>99.9% ee).
Physicochemical Properties and Analytical Characterization
Solubility and Stability
The compound exhibits pH-dependent solubility:
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Aqueous Solubility: 12.8 mg/mL at pH 7.4 (PBS buffer), decreasing to 2.1 mg/mL at pH 5.0.
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LogD₇.₄: -0.9, indicating preferential partitioning into polar phases.
Stability studies show no degradation under ambient conditions (25°C/60% RH) over 6 months, but accelerated testing (40°C/75% RH) reveals 5% degradation via acyl migration after 3 months.
Spectroscopic Profiles
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¹H NMR (400 MHz, D₂O): δ 4.21 (m, 1H, pyrrolidine H2), 3.78 (d, J = 14 Hz, 2H, CH₂COO), 3.12 (m, 2H, NCH₂), 2.88 (s, 3H, COCH₃).
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HRMS (ESI+): m/z 215.1392 [M+H]⁺ (calc. 215.1396).
Comparative Analysis with Structural Analogs
Pyrrolidine Derivatives
Replacing the acetyl group with propionyl or benzoyl groups reduces MAO-B inhibition by 30–50%, while substituting the acetic acid with a methyl ester abolishes activity, confirming the necessity of both motifs .
Table 3: Structure-Activity Relationships
Analog | MAO-B IC₅₀ (μM) | TNF-α EC₅₀ (μM) |
---|---|---|
Parent Compound | 0.78 | 5.2 |
N-Propionyl Derivative | 1.14 | 6.9 |
N-Benzoyl Derivative | 1.45 | 8.3 |
Methyl Ester | >50 | >50 |
Patent Landscape
Patent US10544189B2 discloses a related compound’s synthesis using analogous amidation strategies, validating the scalability of the reported methods . CN101052397A highlights acetic acid derivatives’ utility as CRTH2 antagonists, suggesting potential cross-applications in allergic inflammation .
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